4-(2-isopropyl-2H-tetrazol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Adenosine receptor Structure-activity relationship Thiazole

Researchers screening for P2X3/P2X2/3 or adenosine receptor modulators face limited structural diversity; generic substitution of tetrazole-benzamide analogs risks unpredictable target profile divergence. This compound integrates the 2-isopropyl-tetrazole and 4-(pyridin-2-yl)thiazole motifs on a benzamide scaffold, aligned with patented tetrazole-substituted arylamide pharmacophores for P2X purinergic receptor modulation. Key differentiation points: - Structurally defined analog within patented P2X3/P2X2/3 antagonist IP space, distinct from non-tetrazole competitors - Bioisosteric tetrazole replacement probe for adenosine A1/A3 receptor SAR expansion beyond characterized 4-hydroxy/4-methoxy analogs - Dual heterocyclic features (tetrazole + pyridyl-thiazole) enable affinity-based proteomics and kinase panel screening

Molecular Formula C19H17N7OS
Molecular Weight 391.5 g/mol
Cat. No. B12165399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-isopropyl-2H-tetrazol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
Molecular FormulaC19H17N7OS
Molecular Weight391.5 g/mol
Structural Identifiers
SMILESCC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
InChIInChI=1S/C19H17N7OS/c1-12(2)26-24-17(23-25-26)13-6-8-14(9-7-13)18(27)22-19-21-16(11-28-19)15-5-3-4-10-20-15/h3-12H,1-2H3,(H,21,22,27)
InChIKeyJSLGUMDTAPISTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing & Identity: 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide


The compound 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (MF: C24H21N7OS; MW: 455.54 g/mol) is a synthetic, multi-heterocyclic small molecule belonging to the tetrazole-substituted arylamide class . Its architecture integrates a 2-isopropyl-2H-tetrazole, a central benzamide core, and a 4-(pyridin-2-yl)thiazol-2-yl moiety, placing it within a chemical space explored for modulation of purinergic receptors (P2X3/P2X2/3) and adenosine receptors [1][2]. The compound is listed in commercial screening libraries but lacks publicly disclosed, compound-specific bioactivity data in primary peer-reviewed literature or patents.

Scaffold: Unique tetrazole-pyridyl-thiazole-benzamide architecture
Use context: Purinergic (P2X3/P2X2/3) and adenosine receptor SAR probe
Data status: No public compound-specific bioactivity data; experimental profiling needed

Why This Compound Cannot Be Replaced by Generic Analogs


Substituting this compound with a seemingly similar tetrazole-benzamide or thiazolyl-benzamide analog carries a high risk of target profile divergence. The specific arrangement of the 2-isopropyl-tetrazole and the 4-(pyridin-2-yl)thiazole on a benzamide scaffold is not a universal pharmacophore. Prior structure-affinity relationship (SAR) studies on N-[4-(2-pyridyl)thiazol-2-yl]benzamides showed that even minor alterations, such as replacing the benzamide with a cyclopentanamide, profoundly retained but unpredictably shifted adenosine receptor affinity, while para-substitutions on the benzamide ring critically dictated A1/A3 receptor selectivity [1]. Furthermore, patent disclosures on tetrazole-substituted arylamides indicate that the specific combination of tetrazole substitution and the heteroaryl amide partner is essential for potent P2X3/P2X2/3 antagonism, with distinct structure-activity boundaries [2]. Without matched-pair comparative data, generic substitution based solely on chemical class similarity is not scientifically justified.

SAR sensitivity: Minor benzamide substitution can unpredictably shift adenosine A1/A3 selectivity profiles.
Pharmacophore specificity: Patent-defined tetrazole-pyridyl-thiazole arrangement may be essential for P2X receptor antagonism.
Matched-pair gap: Substituting with methylthiazole or unsubstituted analogs removes key interaction motifs; no head-to-head comparison data exist.

Differentiation Evidence


Comparison with Unsubstituted Thiazolyl-Benzamide

The target compound incorporates a 4-(2-isopropyl-2H-tetrazol-5-yl) substituent on the benzamide ring, a feature absent in the base scaffold N-(4-pyridin-2-yl-thiazol-2-yl)-benzamide (CHEMBL164087). Published data for the unsubstituted scaffold shows weak adenosine A1 receptor affinity (Ki = 1.70E+3 nM) and A3 receptor binding displacement [1]. While no direct head-to-head data exist, SAR trends in the N-[4-(2-pyridyl)thiazol-2-yl]benzamide series demonstrate that para-substitution of the benzamide ring critically modulates receptor affinity and selectivity [1]. The 2-isopropyl-tetrazole group is a known bioisostere for carboxylic acids and can introduce additional hydrogen-bonding and electrostatic interactions, potentially altering the target binding profile compared to the unsubstituted or simpler substituted analogs.

Adenosine A1 affinity
Class-level inference
Target: not disclosed Baseline (unsubstituted): Ki = 1,700 nM Difference: unknown; tetrazole substitution predicted to alter affinity
Structural divergence suggests distinct binding profile
Requires radioligand displacement confirmation
Adenosine receptor Structure-activity relationship Thiazole

Differentiation from Methylthiazole Analog

The closest commercially cataloged analog is 4-(2-isopropyl-2H-tetrazol-5-yl)-N-(4-methylthiazol-2-yl)benzamide (CAS 1574529-67-1), which replaces the 4-(pyridin-2-yl)thiazole in the target compound with a simple 4-methylthiazole . The absence of the 2-pyridyl substituent removes a key hydrogen-bond acceptor and potential metal-chelating moiety known to influence kinase and receptor binding. In thiazolyl-based kinase inhibitors, the pyridyl group is frequently essential for potency, as exemplified by mGluR1 antagonists where N-ethyl-4-fluoro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide achieves an IC50 of 18 nM [1]. The methylthiazole analog lacks this interaction capability, making the target compound structurally distinct for applications requiring pyridyl-mediated target engagement.

Pyridyl vs methylthiazole
Class-level inference
Target: 4-(pyridin-2-yl)thiazole present Analog (CAS 1574529-67-1): 4-methylthiazole, no pyridyl Reference: pyridyl-thiazole mGluR1 antagonist IC50 18 nM
Critical pharmacophore difference; pyridyl may enable target engagement
No direct bioactivity comparison with analog exists
Tetrazole-thiazole Kinase inhibitor Structural analog

P2X3/P2X2/3 Pharmacophore Alignment

The compound's core structure aligns with the general Markush formula disclosed in Hoffmann-La Roche's patent on tetrazole-substituted arylamides as P2X3 and P2X2/3 receptor antagonists [1]. The patent claims that compounds of this class are useful for treating genitourinary, pain, gastrointestinal, and respiratory diseases. While specific IC50 or Ki values for the target compound are not publicly reported, its structural conformity to the patented pharmacophore—an optionally substituted tetrazolyl (R1), an optionally substituted pyridinyl (R2), and a defined benzamide linker—places it within a selectivity-optimized chemical series distinct from other tetrazole-containing or thiazole-containing benzamides without this specific substitution pattern.

P2X3 pharmacophore alignment
Supporting evidence
Conforms to patent Formula I (WO/2008/000645) R1 = 2-isopropyl-tetrazol-5-yl; R2 = 4-(pyridin-2-yl)thiazol-2-yl
Chemotype matched for P2X receptor research
No potency data disclosed; structural classification only
P2X3 antagonist Purinergic receptor Tetrazole arylamide

Recommended Application Scenarios


P2X3/P2X2/3 Antagonist Screening & Optimization

Based on its structural alignment with the patented tetrazole-substituted arylamide pharmacophore for P2X purinergic receptor modulation [1], this compound is a viable candidate for inclusion in targeted screening libraries aimed at identifying novel antagonists for genitourinary, pain, or respiratory indications. For procurement, it serves as a structurally defined analog within this IP space, distinct from non-tetrazole competitors.

Adenosine Receptor SAR Expansion

Given the established SAR for N-[4-(2-pyridyl)thiazol-2-yl]benzamides at adenosine A1 and A3 receptors [1], this compound, with its para-(2-isopropyl-tetrazole) substitution, represents a logical probe to investigate the effect of tetrazole bioisosteric replacement on adenosine receptor affinity and selectivity. Procurement is justified for academic or industrial labs seeking to expand the chemical space beyond the previously characterized 4-hydroxy and 4-methoxy benzamide analogs.

Kinase/Metalloenzyme Probe via Pyridyl-Thiazole Chelation

The 4-(pyridin-2-yl)thiazole moiety is a recognized metal-coordinating and hinge-binding motif in kinase inhibitor design [1]. This compound can be procured as a fragment-like or lead-like probe for screening against kinase panels or metalloenzymes where the pyridyl-thiazole element is expected to engage the active site, offering a differentiated scaffold compared to simple methylthiazole or phenyl-substituted analogs.

Target Deconvolution Tool for Tetrazole Bioactives

In the absence of disclosed target data, the compound's dual heterocyclic features—2-isopropyl-tetrazole and pyridyl-thiazole—make it suitable as an affinity-based proteomics probe. Its procurement enables chemical biology studies aiming to identify the molecular targets of this chemotype via pull-down or photoaffinity labeling experiments, leveraging its structural uniqueness within commercially available screening collections.

Application
Selection Property
Validation Focus
P2X receptor pathway research
Conforms to patented tetrazole-arylamide chemotype
P2X3/P2X2/3 binding assay context
Adenosine receptor SAR exploration
para-Tetrazole substitution as potential bioisostere
Adenosine A1/A3 receptor affinity profiling
Kinase/metalloenzyme inhibition studies
Pyridyl-thiazole metal-chelating / hinge-binding motif
Kinase panel or metalloenzyme assay review
Target deconvolution (chemical proteomics)
Dual heterocycle affinity probe scaffold
Pull-down / proteomics validation context
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